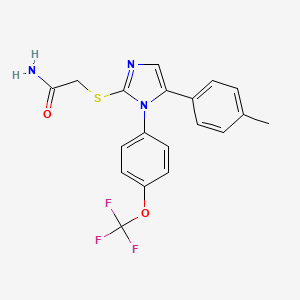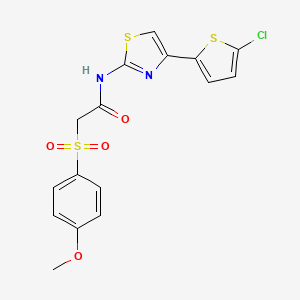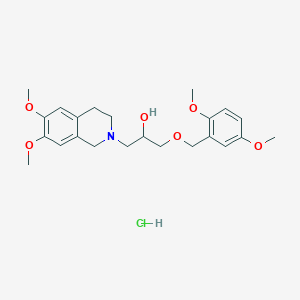
2-methoxy-5-methyl-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-methoxy-5-methyl-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)benzenesulfonamide” is a complex organic molecule. It contains a benzenesulfonamide group, which is a common motif in pharmaceutical drugs due to its bioactivity . The molecule also contains a pyrrolidine ring, which is a common structure in many natural products and drugs .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as NMR, IR, and MS, as well as single crystal X-ray diffraction for crystallographic and conformational analyses .Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the specific functional groups present in the molecule. For instance, the sulfonamide group could potentially undergo hydrolysis, and the pyrrolidine ring could participate in various ring-opening reactions .Wissenschaftliche Forschungsanwendungen
Photophysical and Photochemical Applications
- Novel benzenesulfonamide derivatives have been synthesized and characterized for their photophysical and photochemical properties. These compounds, including zinc(II) phthalocyanines substituted with benzenesulfonamide derivatives, exhibit photosensitizing abilities suitable for photocatalytic applications. Their properties suggest potential for use in photodynamic therapy, an alternative therapy in cancer treatment due to good solubility, favorable fluorescence, and adequate singlet oxygen production (Öncül, Öztürk, & Pişkin, 2021; Pişkin, Canpolat, & Öztürk, 2020; Öncül, Öztürk, & Pişkin, 2022).
Catalytic Applications
- Research into palladium aryl sulfonate phosphine catalysts reveals their efficacy in the copolymerization of acrylates with ethene. These findings underscore the versatility of benzenesulfonamide derivatives in facilitating polymerization processes, potentially enhancing the synthesis of high molecular weight polymers (Skupov, Marella, Simard, Yap, Allen, Conner, Goodall, & Claverie, 2007).
Structural and Supramolecular Chemistry
- Studies on N-substituted benzenesulfonamides, including those with pyridin-2-yl groups, have contributed to the understanding of molecular and supramolecular structures. These compounds exhibit interesting behaviors, such as hydrogen bonding and π-π stacking, which are crucial for the development of new materials and drug molecules (Jacobs, Chan, & O'Connor, 2013).
Photodegradation and Environmental Applications
- The photodegradation of sulfonamide antibiotics, such as sulfamethoxazole, has been examined, revealing insights into the environmental fate and degradation pathways of these compounds. Understanding the photolabile nature of such molecules can guide the development of more sustainable pharmaceuticals and inform environmental monitoring practices (Zhou & Moore, 1994).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-methoxy-5-methyl-N-(1-pyridin-2-ylpyrrolidin-3-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3S/c1-13-6-7-15(23-2)16(11-13)24(21,22)19-14-8-10-20(12-14)17-5-3-4-9-18-17/h3-7,9,11,14,19H,8,10,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHGXXEBLGZHWEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)NC2CCN(C2)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methoxy-5-methyl-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)benzenesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(4-chloro-3-fluorophenyl)propanamide](/img/structure/B2994258.png)




![2-((2-oxo-1-(pyridin-4-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2994265.png)
![6-tert-butyl-2-[(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2994267.png)
![Ethyl 2-(benzo[d][1,3]dioxol-5-yl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]-1'-carboxylate](/img/structure/B2994268.png)
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B2994269.png)
![(9-methyl-4-((3-methylbenzyl)thio)-2-phenyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-6-yl)methanol](/img/structure/B2994270.png)
![N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-2-(2-methoxyphenoxy)propanamide](/img/structure/B2994272.png)
![3-[3-(3-chlorophenyl)-4-formyl-1H-pyrazol-1-yl]propanenitrile](/img/structure/B2994274.png)